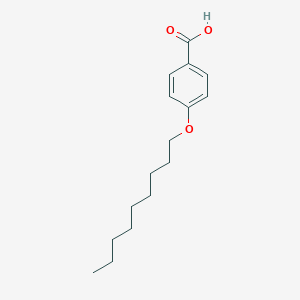

p-Nonyloxybenzoic acid

Descripción general

Descripción

Molecular Structure Analysis

P-Nonyloxybenzoic acid has a molecular formula of C16H24O3 . It contains a total of 43 atoms; 24 Hydrogen atoms, 16 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis

P-Nonyloxybenzoic acid has a molecular weight of 264.36 g/mol . Other computed properties include a XLogP3 of 5.5, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 10 .Aplicaciones Científicas De Investigación

Liquid Crystal Synthesis

4-(Nonyloxy)benzoic acid is a key intermediate in the synthesis of thermotropic liquid crystals . These materials exhibit phase transitions at specific temperatures and are used in display technologies, such as LCDs. The compound’s ability to form mesophases, which are states of matter between solid and liquid, makes it valuable for creating materials that can change their optical properties in response to temperature changes.

Thermodynamic Characterization

The compound is used in the thermodynamic characterization of liquid crystals . By studying the retention behavior of various organic probes on 4-(Nonyloxy)benzoic acid, researchers can determine critical parameters like the Flory-Huggins interaction parameter and the equation-of-state interaction parameter. These parameters are essential for understanding the solubility and mixing behavior of liquid crystals.

Medicinal Compound Preparation

4-(Nonyloxy)benzoic acid serves as an intermediate in the preparation of medicinal compounds . Its structural properties allow for the synthesis of various pharmaceutical agents, although specific applications in medicine are proprietary and not extensively detailed in open literature.

Chiral Ferroelectric Benzoates

This compound is instrumental in synthesizing chiral ferroelectric benzoates , which are a class of liquid crystals with unique electro-optical properties. These materials are significant for advanced display technologies and optical communication systems due to their fast switching times and memory effects.

Separation Technology

In separation technology, 4-(Nonyloxy)benzoic acid is utilized as a stationary phase in gas chromatography . Its liquid crystalline nature allows for the separation of structural isomers and other complex mixtures, which is crucial in both analytical and preparative chemistry.

Phase Transition Temperature Analysis

The compound is also used to study phase transition temperatures in liquid crystals . Understanding these transitions is vital for the development of materials that respond predictably to temperature changes, which is important for thermal sensors and other temperature-responsive devices.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-(Nonyloxy)benzoic acid is primarily used as an intermediate in the synthesis of liquid crystals, including chiral ferroelectric benzoates . It is also used in the preparation of medicinal compounds . The primary targets of this compound are therefore the molecular structures involved in these applications.

Mode of Action

It is known that the compound exhibits thermotropic liquid crystalline behavior . This means that it can transition between different phases (e.g., crystalline, smectic, nematic, and isotropic) depending on the temperature . This property is crucial for its use in the synthesis of liquid crystals .

Biochemical Pathways

Given its use in the synthesis of liquid crystals and medicinal compounds, it can be inferred that it may interact with various biochemical pathways depending on the specific application .

Pharmacokinetics

For instance, benzoic acid is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

The molecular and cellular effects of 4-(Nonyloxy)benzoic acid’s action are largely dependent on its application. In the context of liquid crystal synthesis, the compound contributes to the unique properties of the resulting materials, such as their ability to change phase in response to temperature .

Action Environment

The action, efficacy, and stability of 4-(Nonyloxy)benzoic acid can be influenced by various environmental factors. For instance, temperature plays a crucial role in its phase transitions .

Propiedades

IUPAC Name |

4-nonoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOZLUAUKDKKZHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166503 | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Nonyloxybenzoic acid | |

CAS RN |

15872-43-2 | |

| Record name | 4-(Nonyloxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15872-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015872432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nonyloxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the notable phase transitions of 4-(Nonyloxy)benzoic acid and how can they be influenced?

A1: 4-(Nonyloxy)benzoic acid exhibits distinct liquid crystalline phases, including nematic (N) and smectic C (SmC) phases. [] Interestingly, Li+3 ion beam irradiation can significantly impact these phase transitions. Low irradiation fluences initially depress the transition temperatures, but with increasing fluence, a linear increase is observed. [] This manipulation of phase behavior through irradiation holds potential for tailoring NOBA's properties in various applications.

Q2: How does 4-(Nonyloxy)benzoic acid behave in mixtures with other liquid crystalline compounds?

A2: Research shows that 4-(Nonyloxy)benzoic acid can be successfully incorporated into mixtures with other organic liquid crystals to create homogeneous nematic mixtures. [] This has been demonstrated with compounds like 4-n-heptyloxy-4′-n-cyanobiphenyl and (E)-1-(4-butylphenyl)-2-(4-(heptyloxy)phenyl)diazene. [] Such mixtures often display a broadened temperature range for the nematic phase, which is highly desirable for optoelectronic applications.

Q3: What is the impact of Li+3 ion beam irradiation on the dielectric properties of 4-(Nonyloxy)benzoic acid?

A3: Li+3 ion beam irradiation leads to a notable enhancement in both the transverse and longitudinal components of dielectric permittivity in NOBA. [] This effect is attributed to the fragmentation of hydrogen bonds within NOBA dimers, leading to an increased concentration of monomers. [] These findings suggest that ion beam irradiation can be a valuable tool for fine-tuning the dielectric properties of NOBA and potentially other liquid crystalline materials.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Methoxy-2-methyl-2-azabicyclo[3.2.1]octane](/img/structure/B101675.png)